molecular formula C7H12N4O B15276455 6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15276455
M. Wt: 168.20 g/mol
InChI Key: DLKVMQWRXCIFMT-UHFFFAOYSA-N
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Description

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process can yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under suitable conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

6-Amino-2-(2-aminoethyl)-5-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds such as:

    2-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar biological activities.

    4,6-Dihydroxy-pyrimidine: A precursor used in the synthesis of various pyrimidine-based compounds.

    2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-2-(2-aminoethyl)-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H12N4O/c1-4-6(9)10-5(2-3-8)11-7(4)12/h2-3,8H2,1H3,(H3,9,10,11,12)

InChI Key

DLKVMQWRXCIFMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CCN)N

Origin of Product

United States

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